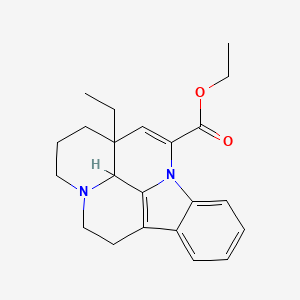

Ethyl eburnamenine-14-carboxylate

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl eburnamenine-14-carboxylate involves several steps, starting from the extraction of vincamine from the periwinkle plant. The key steps include:

Oxidation: Vincamine is oxidized to form apovincamine.

Esterification: Apovincamine is then esterified with ethanol to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the semi-synthesis method, where vincamine is extracted from the plant and then chemically modified. This method ensures a high yield and purity of the final product .

化学反应分析

Types of Reactions: Ethyl eburnamenine-14-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

科学研究应用

Introduction to Ethyl Eburnamenine-14-Carboxylate

This compound, also known as vinpocetine, is a synthetic derivative of vincamine derived from the periwinkle plant (Vinca minor). It has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.

Neurology

This compound has been investigated for its role in treating epilepsy and other neurological disorders. A notable study reported improvements in patients with epilepsy characterized by genetic variants affecting GABA receptors. Patients receiving vinpocetine showed reduced seizure frequency and improved behavioral outcomes .

Oncology

The compound has demonstrated significant antitumor activity against various cancer cell lines. In vitro studies indicated that this compound induces apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and inflammatory pathway modulation.

Data Table: Antitumor Activity Studies

| Study Focus | Cell Lines Tested | Activity Observed | Mechanism Involved |

|---|---|---|---|

| Antitumor Activity | 60 tumor cell lines | Significant cytotoxicity | ER stress modulation |

| Inflammation Response | Various inflammatory models | Reduced inflammatory markers | NF-kB pathway inhibition |

| Clinical Efficacy | Xenograft models | Robust antitumor effects | Apoptosis induction |

Cognitive Disorders

Case studies have highlighted the efficacy of this compound in enhancing cognitive function in patients recovering from concussive brain injuries. The compound's ability to improve cerebral blood flow and oxygen utilization is believed to support cognitive recovery .

Case Studies

Several case studies illustrate the clinical applications of this compound:

- Epilepsy Management : A study involving a patient with Lennox-Gastaut syndrome reported significant improvements in seizure control and behavioral issues after treatment with vinpocetine over nine months .

- Cognitive Recovery : Another case documented a patient recovering from a traumatic brain injury who exhibited enhanced cognitive performance following treatment with this compound, suggesting its role as a cognitive enhancer .

作用机制

Ethyl eburnamenine-14-carboxylate exerts its effects through several mechanisms:

Inhibition of Phosphodiesterase: It inhibits the enzyme phosphodiesterase, leading to increased levels of cyclic GMP and cyclic AMP, which promote vasodilation.

Neuroprotection: It enhances cerebral blood flow and oxygen utilization, protecting neurons from ischemic damage.

Anti-inflammatory: It reduces inflammation in the brain by modulating the release of inflammatory cytokines

相似化合物的比较

Ethyl eburnamenine-14-carboxylate is unique compared to other similar compounds due to its specific pharmacological profile:

Vincamine: The parent compound, less potent in terms of neuroprotection and vasodilation.

Apovincamine: An intermediate in the synthesis, with different pharmacological properties.

Other Indole Derivatives: Compounds like indole-3-acetic acid have different biological activities and applications

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields of science and medicine.

生物活性

Ethyl eburnamenine-14-carboxylate, commonly known as vinpocetine, is a synthetic derivative of the alkaloid vincamine, originally derived from the periwinkle plant (Vinca minor). This compound has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, cognitive enhancement, and treatment of various neurological disorders. This article aims to provide a detailed overview of its biological activity, supported by research findings, pharmacokinetic data, and case studies.

This compound (C22H26N2O2) is characterized by its ability to inhibit phosphodiesterase 1 (PDE1), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This mechanism is crucial for various cellular processes, including neurotransmitter release and neuronal signaling. Additionally, vinpocetine has been shown to possess antioxidant properties and modulate blood flow in the brain, contributing to its neuroprotective effects .

Pharmacokinetics

The pharmacokinetics of vinpocetine have been studied extensively. A comparative bioavailability study indicated that the main metabolite of vinpocetine, apovincaminic acid, exhibits first-order kinetics after extravascular administration. The pharmacokinetic parameters (C_max and AUC_0–∞) for both test and reference formulations were found to be within the conventional bioequivalence range .

| Parameter | Test Product | Reference Product |

|---|---|---|

| C_max (ng/ml) | 49.5 ± 16 | 51.4 ± 14 |

| AUC_0–∞ (ng/ml·h) | 95 ± 29 | 96.9 ± 26 |

Neuroprotective Effects

Vinpocetine has been investigated for its neuroprotective effects in various models of neurological disorders. A notable study reported that vinpocetine improved clinical outcomes in a patient with Lennox-Gastaut syndrome associated with GABA receptor gene variants. The patient experienced enhanced language abilities and reduced seizure frequency after treatment with vinpocetine .

Effects on Cytochrome P450 Enzymes

Research on vinpocetine's interaction with cytochrome P450 enzymes revealed that it exerts a weak inhibitory effect on CYP2C9 but does not significantly affect other isoenzymes like CYP3A4 or CYP2D6 at therapeutic concentrations. This finding is essential for understanding potential drug interactions in patients receiving vinpocetine .

| Isoenzyme | Substrate | IC50 (μM) |

|---|---|---|

| CYP3A4 | Testosterone | 107.1 |

| CYP2C9 | Tolbutamide | 68.96 |

| CYP2C19 | Omeprazole | 285.1 |

| CYP2D6 | Dextromethorphan | 104.4 |

Case Studies

Several clinical case studies have documented the efficacy of vinpocetine in treating cognitive impairments and enhancing memory functions. For instance, a double-blind study involving elderly patients demonstrated significant improvements in cognitive performance after a regimen of vinpocetine over several weeks .

Safety and Toxicity

Vinpocetine is generally well-tolerated, with minimal side effects reported in clinical trials. However, caution is advised when used concomitantly with anticoagulants due to potential interactions that may increase bleeding risk .

属性

IUPAC Name |

ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860599 | |

| Record name | Ethyl eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。